Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes a benzonitrile core substituted with a chloro group and an azo linkage to a hydroxyethylamino-methylphenyl group. It is primarily used in the synthesis of dyes, pigments, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- typically involves multiple steps. One common method is the diazotization of 4-chloro-2-aminobenzonitrile followed by coupling with 4-[(2-hydroxyethyl)amino]-2-methylphenol. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form amines, which may interact with biological targets. The chloro and hydroxyethylamino groups can also participate in various biochemical pathways, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzonitrile: A benzonitrile derivative with similar structural features but different functional groups.
4-Chlorobenzonitrile: A simpler compound with a chloro group and a nitrile group.
2,4-Dichlorobenzonitrile: Contains two chloro groups and a nitrile group, used in different applications.
Uniqueness
Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]- is unique due to its complex structure, which includes an azo linkage and multiple functional groups. This complexity allows for diverse chemical reactivity and a wide range of applications in various fields.
Properties
CAS No. |
72968-68-4 |
---|---|
Molecular Formula |
C16H15ClN4O |
Molecular Weight |
314.77 g/mol |
IUPAC Name |
4-chloro-2-[[4-(2-hydroxyethylamino)-2-methylphenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C16H15ClN4O/c1-11-8-14(19-6-7-22)4-5-15(11)20-21-16-9-13(17)3-2-12(16)10-18/h2-5,8-9,19,22H,6-7H2,1H3 |
InChI Key |
IXOXJFDILDBSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NCCO)N=NC2=C(C=CC(=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.